Potassium pivalate

Description

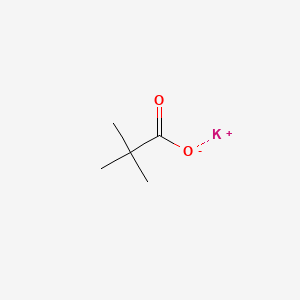

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMNHCSATCWAAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19455-23-3 | |

| Record name | Potassium Trimethylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium pivalate, the potassium salt of pivalic acid, is a versatile reagent in organic synthesis, valued for its unique structural and solubility properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It includes a detailed summary of its physicochemical and spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its key applications, particularly in catalysis and pharmaceutical development. The sterically bulky tert-butyl group of the pivalate anion imparts notable characteristics, such as enhanced solubility in organic solvents compared to other potassium carboxylates, which facilitates its use as a base in various chemical transformations.

Chemical Structure and Identification

This compound, systematically named potassium 2,2-dimethylpropanoate, is an organic salt. Its structure consists of a potassium cation (K⁺) and a pivalate anion (C₅H₉O₂⁻). The pivalate anion is characterized by a carboxylate group attached to a quaternary carbon, which is bonded to three methyl groups (tert-butyl group). This bulky steric feature is central to its chemical behavior and solubility.[1]

The ionic interaction between the potassium cation and the pivalate anion forms a stable crystalline solid.[1] The highly branched structure of the pivalate moiety influences the crystal packing and contributes to its distinct physical and chemical properties compared to linear carboxylates.[1]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored under an inert atmosphere to maintain its stability. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 19455-23-3 | [2][3][4] |

| Molecular Formula | C₅H₉KO₂ | [2][3][4] |

| Molecular Weight | 140.22 g/mol | [2][3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | ~200 °C | [2] |

| Thermal Stability | Stable up to 440 °C (713 K) | [1] |

Solubility Profile

A significant advantage of this compound is its enhanced solubility in organic solvents compared to other simple potassium carboxylates like potassium acetate.[1] This improved solubility is attributed to the lipophilic and sterically demanding tert-butyl group, which reduces the lattice energy and improves solvation in organic media.[1] This property is particularly beneficial in homogeneous catalysis. The solubility characteristics are summarized in Table 2.

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Sparingly soluble | [1] |

| Organic Solvents (general) | Enhanced solubility compared to KOAc | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |

| 2-Propanol (as cosolvent) | Significantly improves reaction kinetics | [3] |

Spectroscopic Properties

The structure of this compound has been well-characterized by various spectroscopic techniques, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carboxylate and tert-butyl groups. These spectral features serve as a fingerprint for the compound's identification. Key vibrational modes are detailed in Table 3.

Table 3: Characteristic FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | References |

| 2800-3000 | C-H stretching (methyl groups) | [1] |

| 1600-1700 | C=O stretching (carboxylate) | [1] |

| ~1489 | Antisymmetric carboxylate stretching | [1] |

| ~1223 | Symmetric carboxylate stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the electronic environment of the atoms in this compound. The high degree of symmetry in the pivalate anion results in simple and characteristic NMR spectra.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | References |

| ¹H | ~1.17 | Singlet | Nine equivalent methyl protons of the tert-butyl group | [1] |

| ¹³C | 38-39 | - | Quaternary carbon of the tert-butyl group | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the neutralization of pivalic acid with a potassium base, such as potassium hydroxide.

Materials:

-

Pivalic acid (C₅H₁₀O₂)

-

Potassium hydroxide (KOH)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pivalic acid in methanol.

-

In a separate beaker, prepare a solution of one molar equivalent of potassium hydroxide in methanol.

-

Slowly add the potassium hydroxide solution to the pivalic acid solution while stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting solid is washed with diethyl ether to remove any unreacted pivalic acid and other organic impurities.

-

The solid this compound is then dried under vacuum to remove residual solvent.

Characterization Protocols

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean NMR tube.

-

Ensure the solid is fully dissolved to obtain a homogeneous solution.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Visualized Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Potassium Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of potassium pivalate (KOPiv), a versatile reagent increasingly utilized in organic synthesis and pharmaceutical development. The document details the most common and effective synthetic methodologies, including acid-base neutralization and alkoxide-mediated reactions. It offers detailed experimental protocols, quantitative data on yields and purity, and thorough characterization of the final product using modern spectroscopic techniques. Furthermore, this guide presents visual representations of the synthetic workflows to facilitate a deeper understanding of the preparation processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound, the potassium salt of pivalic acid, is a white crystalline solid with the chemical formula C₅H₉KO₂.[1][2][3][4] Its unique properties, stemming from the sterically bulky tert-butyl group, have established it as a highly effective reagent in a variety of chemical transformations.[2][5] Notably, its enhanced solubility in organic solvents compared to other common potassium carboxylates makes it a superior choice as a base in palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.[2][5] This improved solubility profile facilitates more homogeneous reaction conditions, leading to significant rate enhancements and improved scalability for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] Beyond its role as a base, this compound also serves as a key intermediate in the synthesis of pivalate esters and other organic derivatives.[2][5]

This guide provides a detailed examination of the principal methods for the synthesis of this compound, offering practical, step-by-step protocols for its preparation and purification.

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most prevalent and straightforward method involves the direct neutralization of pivalic acid with a potassium base. Alternative methods offer different starting materials and reaction conditions.

Synthesis via Neutralization of Pivalic Acid with Potassium Hydroxide

The most common and direct method for synthesizing this compound is the acid-base neutralization reaction between pivalic acid and potassium hydroxide.[1][2] This reaction is typically performed in an aqueous medium at ambient temperature and is characterized by its simplicity and high yield.[2]

Reaction Scheme:

Synthesis via Reaction of Pivalic Acid with Potassium tert-Butoxide

An alternative method involves the reaction of pivalic acid with potassium tert-butoxide.[2] In this acid-base reaction, pivalic acid acts as a proton source to react with the strong base, potassium tert-butoxide, yielding this compound and tert-butanol as a byproduct.[2]

Reaction Scheme:

Other Synthetic Routes

Another reported, though less detailed, synthetic pathway involves the reaction of diethanolamine with potassium halides.[3][5] This method is noted as a potential route for the synthesis of this compound, which is described as a reactive monocarboxylic acid.[3][5]

Experimental Protocols

The following sections provide detailed experimental procedures for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis from Pivalic Acid and Potassium Hydroxide

This protocol is based on the general descriptions found in the literature for the neutralization of pivalic acid.[1][2][6]

Materials:

-

Pivalic Acid (C₅H₁₀O₂)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of pivalic acid in a minimal amount of deionized water.

-

In a separate beaker, prepare an aqueous solution containing an equimolar amount of potassium hydroxide.

-

Slowly add the potassium hydroxide solution to the pivalic acid solution at room temperature with continuous stirring.

-

Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when a neutral pH is achieved.

-

Upon completion of the reaction, a white precipitate of this compound will form.

-

Collect the white precipitate by vacuum filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted pivalic acid and other organic impurities.[6]

-

Dry the purified this compound under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.[7][8][9]

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., a mixture of ethanol and water)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable boiling solvent or solvent mixture.[7][8]

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.[9]

-

Allow the hot, clear filtrate to cool slowly to room temperature to promote the formation of large crystals.[7][8]

-

Further, cool the solution in an ice bath to maximize the yield of the crystals.[7][8]

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19455-23-3 | [3] |

| Molecular Formula | C₅H₉KO₂ | [3] |

| Molecular Weight | 140.22 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | >200 °C | [3] |

| Solubility | Sparingly soluble in water, slightly soluble in DMSO, enhanced solubility in organic solvents with alcohol cosolvents | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts | Assignment | Reference(s) |

| ¹H NMR | ~1.17 ppm (singlet) | Nine equivalent methyl protons of the tert-butyl group | - |

| ¹³C NMR | ~38-39 ppm | Quaternary carbon of the tert-butyl group | - |

| ~185 ppm | Carboxylate carbon | - | |

| FTIR (cm⁻¹) | 2800-3000 | C-H stretching vibrations of methyl groups | [5] |

| 1600-1700 | Antisymmetric C=O stretching of the carboxylate | [5] | |

| ~1489 | Antisymmetric carboxylate stretch | [5] | |

| ~1223 | Symmetric carboxylate stretch | [5] |

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound from pivalic acid and potassium hydroxide.

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the widely used neutralization reaction of pivalic acid and potassium hydroxide. The provided experimental protocols, though based on general laboratory practices, offer a solid foundation for the synthesis and purification of this important chemical reagent. The compiled physical, chemical, and spectroscopic data will aid in the characterization and quality control of the synthesized product. The increasing importance of this compound in organic synthesis, particularly in facilitating challenging cross-coupling reactions, underscores the value of well-documented and reproducible synthetic procedures. It is anticipated that the information presented in this guide will be a valuable asset to researchers and professionals in the fields of chemistry and drug development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]

- 3. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]

- 4. This compound: An ideal choice for green chemical synthesis - www.pharmasources.com [pharmasources.com]

- 5. Buy this compound | 19455-23-3 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Potassium Pivalate (CAS: 19455-23-3) for Researchers and Drug Development Professionals

An Introduction to a Versatile Reagent in Modern Organic Synthesis and Pharmaceutical Development

Potassium pivalate, also known as potassium 2,2-dimethylpropanoate, is the potassium salt of pivalic acid. This white, crystalline solid has emerged as a valuable reagent in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and chemical properties, most notably the steric bulk of the tert-butyl group and its enhanced solubility in organic solvents, offer distinct advantages over other carboxylate bases, leading to improved reaction efficiency and scalability. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications in drug development, detailed experimental protocols, and relevant biological pathway interactions.

Core Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 19455-23-3 |

| Molecular Formula | C₅H₉KO₂[1] |

| Molecular Weight | 140.22 g/mol [1] |

| IUPAC Name | potassium;2,2-dimethylpropanoate[1] |

| Physical Property | Value | Notes |

| Appearance | White to almost white crystalline powder[1] | |

| Melting Point | >300 °C[2] | |

| Solubility | Sparingly soluble in water, slightly soluble in dimethyl sulfoxide (DMSO)[1] | The enhanced solubility in organic solvents, especially with alcohol co-solvents, is a key advantage over bases like potassium acetate.[1] |

| pKa of Conjugate Acid (Pivalic Acid) | 5.03[3][4] | This value indicates the basicity of the pivalate anion. |

| Hygroscopicity | Hygroscopic[1] | Should be stored under an inert atmosphere.[1] |

Applications in Drug Development and Organic Synthesis

This compound's utility in the pharmaceutical sector primarily stems from its role as a superior base in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs).

Palladium-Catalyzed Miyaura Borylation

One of the most significant applications of this compound is as a base in the Miyaura borylation reaction. This reaction is crucial for the formation of boronic esters, which are key intermediates for subsequent Suzuki-Miyaura cross-coupling reactions to create carbon-carbon bonds.[1] The enhanced solubility of this compound in organic solvents, often in the presence of an alcohol co-solvent like 2-propanol, overcomes the mass-transfer limitations often encountered with less soluble inorganic bases such as potassium acetate.[1][5] This leads to a more homogeneous reaction mixture, significantly increasing reaction rates and allowing for a reduction in catalyst loading.[5]

A notable example is its use in the synthetic sequence of the bromodomain and extra-terminal (BET) inhibitor BMS-986378, where it replaced the more expensive and hygroscopic cesium acetate.[6][7][8] It has also been effectively used in an alternative manufacturing route for verinurad, a treatment for gout.[9]

Other Synthetic Applications

Beyond Miyaura borylation, this compound serves as a versatile reagent in other areas of organic synthesis:

-

Synthesis of Pivalate Esters: It acts as a nucleophile in reactions with alkyl halides to introduce the sterically hindered pivaloyl group into molecules.[1] Pivalate esters are often used as protecting groups for alcohols due to their stability.

-

C-H Activation Chemistry: It can be used as a carboxylate source in C-H activation reactions to facilitate the direct functionalization of arenes and heteroarenes.[1]

-

Polymerization Reactions: this compound and related carboxylate salts can catalyze certain polymerization reactions, including the formation of polyurethane foams.[1]

Experimental Protocols

Providing detailed and reproducible experimental methods is crucial for researchers. The following is a representative protocol for a Miyaura borylation reaction using this compound.

General Procedure for Miyaura Borylation of Aryl Halides

This protocol is adapted from the supplementary information of a study on palladium-catalyzed borylations.[10]

Materials:

-

Aryl halide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

This compound (KOPiv) (2.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 equiv)

-

Solvent (e.g., 1,4-dioxane or THF)

-

Co-solvent (e.g., 2-propanol)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, bis(pinacolato)diboron, this compound, and the palladium catalyst.

-

Add the solvent and co-solvent.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl boronic ester.

A generalized workflow for the Miyaura borylation reaction.

Signaling Pathway Relevance: BET Protein Inhibition

While this compound itself is not known to be directly involved in biological signaling pathways, its application in the synthesis of pharmacologically active molecules makes it relevant to drug development targeting specific pathways. As mentioned, this compound is used in the synthesis of BET (Bromodomain and Extra-Terminal) inhibitors.[6][7][8]

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene expression.[11] They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters, often leading to the expression of genes involved in cell proliferation and survival.[11] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation.[1]

BET inhibitors function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin.[11] This prevents the recruitment of the transcriptional apparatus and leads to the downregulation of key oncogenes, such as MYC, and pro-inflammatory genes.[11] The diagram below illustrates the mechanism of action of BET inhibitors.

Mechanism of action of BET inhibitors in blocking gene transcription.

Toxicological and Pharmacokinetic Profile

A comprehensive toxicological and pharmacokinetic profile for this compound is not extensively documented in publicly available literature. Most of the available data pertains to its conjugate acid, pivalic acid, or other pivalate esters.

| Data Type | Information | Notes |

| Acute Toxicity | Based on available data, the classification criteria for acute oral, dermal, and inhalation toxicity are not met for this compound.[12] However, pivalic acid has a reported oral LD50 of 900 mg/kg in rats.[13] | Caution should always be exercised when handling chemical reagents. |

| Irritation | May cause respiratory irritation.[2] Causes skin and serious eye irritation.[2] | Appropriate personal protective equipment should be worn. |

| Carcinogenicity & Mutagenicity | No data available to classify this compound as a carcinogen or mutagen. | |

| Pharmacokinetics (ADME) | Specific pharmacokinetic data for this compound is not readily available. The pivaloyl moiety, when part of a prodrug, can be metabolized to pivalic acid, which is then conjugated with carnitine for excretion. | The pharmacokinetics of the potassium ion itself are complex and subject to homeostatic control. |

Conclusion

This compound (CAS: 19455-23-3) is a reagent of significant interest to researchers, scientists, and drug development professionals. Its advantageous physical properties, particularly its solubility in organic solvents, make it a highly effective base in palladium-catalyzed reactions such as the Miyaura borylation. This has led to its adoption in the synthesis of complex pharmaceutical intermediates and APIs, including promising new therapeutics like BET inhibitors. While a complete toxicological and pharmacokinetic profile remains to be fully elucidated, its utility in enhancing the efficiency and scalability of key synthetic transformations is clear. This guide provides a foundational understanding of this compound, equipping researchers with the core knowledge needed to effectively utilize this versatile compound in their work.

Logical relationships between properties and applications of this compound.

References

- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Pivalic acid | 75-98-9 [smolecule.com]

- 4. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pd-catalyzed Miyaura borylations mediated by this compound with alcohol cosolvents - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 12. leap.epa.ie [leap.epa.ie]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Solubility of Potassium Pivalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pivalate (also known as potassium 2,2-dimethylpropanoate or KOPiv) is a potassium salt of pivalic acid. Its bulky tert-butyl group significantly influences its physicochemical properties, most notably its solubility profile. Compared to other simple potassium carboxylates like potassium acetate, this compound exhibits enhanced solubility in organic solvents.[1] This characteristic is crucial for its application in various chemical transformations, particularly as a base in palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, where homogenous reaction conditions are desirable for improved kinetics and scalability.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including available quantitative data, a general experimental protocol for solubility determination, and a visualization of its role in a key synthetic application.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the following data points have been reported:

| Solvent System | Temperature | Solubility | Molarity (mol/L) |

| 10% Methanol / Tetrahydrofuran (THF) | Room Temperature | ~105 mg/mL | ~0.749 |

| Not Specified | Not Specified | 3.78 mg/mL | 0.0269 |

| Not Specified | Not Specified | 1.69 mg/mL | 0.012 |

Note: The solvent and temperature for the latter two data points were not specified in the source material, limiting their comparative value.

Qualitative Solubility Profile

While comprehensive quantitative data is limited, the qualitative solubility of this compound in various solvents is well-characterized:

-

Organic Solvents (General): Described as "moderately soluble".[3] Its solubility is noted to be superior to that of potassium acetate in organic media.[2][4]

-

Dimethyl Sulfoxide (DMSO): Characterized as "slightly soluble".[1]

-

Water: Described as "sparingly soluble".[1]

-

Alcohol Co-solvents: The addition of alcohol co-solvents, such as 2-propanol, has been shown to significantly improve the solubility of this compound in other organic solvents like tetrahydrofuran (THF).[1][2]

The enhanced solubility of this compound in organic solvents is attributed to the sterically bulky tert-butyl group, which disrupts the crystal lattice energy and reduces the strength of the ionic interactions in the solid state, making it easier for solvent molecules to solvate the potassium and pivalate ions.[1]

Experimental Protocol for Solubility Determination: The Saturated Shake-Flask Method

A standard and reliable method for determining the solubility of a salt like this compound in an organic solvent is the "saturated shake-flask" or "equilibrium concentration" method. The following protocol outlines the general steps:

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC with a suitable detector, ICP-OES for potassium ion concentration, or gravimetric analysis)

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This time can vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration plateaus). A typical equilibration time could be 24-48 hours.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique.

-

HPLC: If this compound or the pivalate anion has a suitable chromophore, UV detection can be used. Otherwise, a conductivity detector or mass spectrometer can be employed.

-

ICP-OES: This technique can be used to determine the concentration of potassium ions in the solution, from which the concentration of this compound can be calculated.

-

Gravimetric Analysis: A known volume of the saturated solution can be carefully evaporated to dryness, and the mass of the remaining solid this compound can be determined.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/100g of solvent, mg/mL, or mol/L.

-

Visualization of this compound's Role in Miyaura Borylation

The enhanced solubility of this compound is a key factor in its successful application as a base in the Miyaura borylation reaction. The following diagram illustrates the logical workflow, highlighting the advantage of using a soluble base.

Caption: Workflow of Miyaura borylation with an insoluble vs. a soluble base.

The diagram illustrates that the use of a soluble base like this compound leads to a homogeneous reaction mixture, which facilitates faster reaction kinetics and ultimately results in higher and more reproducible yields, making the process more suitable for large-scale synthesis. In contrast, an insoluble base creates a heterogeneous system where the reaction is often limited by the slow mass transfer between the solid and liquid phases.

Conclusion

This compound's favorable solubility in organic solvents is a defining characteristic that underpins its utility in modern organic synthesis. While a comprehensive quantitative dataset remains an area for further investigation, the available data and qualitative observations consistently demonstrate its superiority over less soluble inorganic bases. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. The visualization of its role in the Miyaura borylation highlights the practical advantages of its solubility, enabling more efficient and scalable chemical processes, a critical consideration in drug development and manufacturing.

References

Potassium Pivalate (C₅H₉KO₂): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of Potassium Pivalate

This compound, the potassium salt of pivalic acid, is a sterically hindered carboxylate that has emerged as a versatile and highly effective reagent in modern organic synthesis and polymer chemistry. Its unique structural features and favorable solubility profile in organic solvents have led to its adoption in a range of applications, from palladium-catalyzed cross-coupling reactions to the production of polyurethanes. This technical guide provides a comprehensive overview of this compound, including its molecular properties, detailed experimental protocols for its key applications, and a summary of relevant quantitative data.

Physicochemical Properties and Molecular Data

This compound is a white, crystalline solid that is hygroscopic in nature. Its bulky tert-butyl group significantly influences its physical and chemical properties, most notably its enhanced solubility in organic solvents compared to less sterically hindered potassium salts like potassium acetate.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₉KO₂ | |

| Molecular Weight | 140.22 g/mol | |

| IUPAC Name | Potassium 2,2-dimethylpropanoate | |

| CAS Number | 19455-23-3 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Solubility (at Room Temperature) | ||

| in 30% 2-PrOH/THF | Fully dissolved at 70 mg/mL | |

| in 10% MeOH/THF | Fully dissolved at 105 mg/mL |

Applications in Organic Synthesis

The sterically bulky and electron-donating nature of the pivalate group, combined with the solubility characteristics of its potassium salt, makes this compound a valuable reagent in several classes of organic reactions.

Palladium-Catalyzed Miyaura Borylation

This compound has been identified as a superior base in Miyaura borylation reactions, which are crucial for the synthesis of boronic esters—key intermediates in pharmaceutical development. Its use can lead to significant rate enhancements, with reports of up to a 12-fold increase in the borylation rate in certain systems. The improved solubility of this compound in organic solvents, particularly when used with alcohol co-solvents, helps to overcome mass-transfer limitations often encountered with traditional inorganic bases.

This protocol provides a general procedure for the Miyaura borylation of an aryl halide using this compound as the base. The specific substrate, catalyst, and solvent ratios may require optimization for individual reactions.

Materials:

-

Aryl halide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 0.05 equiv)

-

Phosphine ligand (if required by the catalyst)

-

This compound (2.0 - 3.0 equiv)

-

Anhydrous organic solvent (e.g., THF, dioxane, toluene)

-

Alcohol co-solvent (e.g., 2-propanol)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and phosphine ligand (if applicable).

-

Add the anhydrous organic solvent and the alcohol co-solvent.

-

Stir the mixture to dissolve the solids.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired boronic ester.

Negishi-Type Cross-Coupling Reactions

The utility of this compound extends to other cross-coupling reactions, including Negishi-type couplings, where it can serve as an effective base. These reactions involve the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

This protocol outlines a general procedure for a Negishi-type coupling reaction. Optimization of the reaction conditions is recommended for specific substrates.

Materials:

-

Organic halide (1.0 equiv)

-

Organozinc reagent (1.1 - 2.0 equiv)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp)) (0.01 - 0.05 equiv)

-

This compound (as a potential additive/base, if required)

-

Anhydrous aprotic solvent (e.g., THF, DMF, NMP)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, dissolve the organic halide and the catalyst in the anhydrous solvent.

-

If this compound is used, add it to the mixture.

-

Add the organozinc reagent dropwise to the reaction mixture at the appropriate temperature (often room temperature or below).

-

Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and remove the solvent in vacuo.

-

Purify the residue by an appropriate method, such as column chromatography, to obtain the coupled product.

Applications in Polymer Chemistry

This compound also serves as a catalyst and intermediate in the synthesis of various polymers.

Synthesis of Polyurethane Foams

This compound is used as an intermediate in the production of trimerization reagents, such as triethylamine and tripropylamine, which are employed in the fabrication of polyurethane foams. It can also be part of a catalyst system that promotes the cyclotrimerization of isocyanate groups, a key reaction in the formation of polyisocyanurate (PIR) foams.

The following is a conceptual outline of the steps involved in the synthesis of a rigid polyurethane foam where a this compound-derived catalyst might be employed.

Components:

-

Part A (Isocyanate): Polymeric methylene diphenyl diisocyanate (pMDI).

-

Part B (Polyol Blend):

-

Polyol(s)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., a hydrofluorocarbon or water)

-

Catalyst system (including a trimerization catalyst potentially derived from or containing this compound)

-

Procedure:

-

Precisely measure the components of the Part B blend and mix them thoroughly.

-

Ensure both Part A and Part B are at the desired processing temperature.

-

In a suitable container, rapidly and thoroughly mix Part A and Part B at the correct ratio.

-

Immediately pour the reacting mixture into a mold.

-

The mixture will expand and cure to form a rigid foam.

-

Allow the foam to cure for a sufficient time before demolding.

Safety and Handling

This compound is hygroscopic and should be stored under an inert atmosphere in a cool, dry place. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of Potassium Pivalate

For Immediate Release

Shanghai, China – December 14, 2025 – This technical guide addresses the current understanding of the crystal structure of potassium pivalate (potassium 2,2-dimethylpropanoate). Despite its utility in various chemical syntheses, a definitive, publicly available single-crystal X-ray diffraction study detailing its atomic coordinates, unit cell parameters, and space group is not present in the current literature and crystallographic databases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by outlining the compound's known properties and providing a detailed, standardized protocol for its crystal structure determination.

This compound is a potassium salt of pivalic acid, presenting as a white to off-white crystalline powder.[1][2] Its ionic nature, arising from the electrostatic interaction between the potassium cation and the pivalate anion, governs its crystalline architecture.[3] The bulky tert-butyl group of the pivalate anion introduces significant steric hindrance, which is expected to strongly influence the crystal packing arrangement.[3] While X-ray diffraction has been identified as the definitive method for elucidating its three-dimensional structure, specific crystallographic data remains elusive.[3]

This guide provides a robust framework for researchers aiming to determine the crystal structure of this compound, from synthesis to data refinement.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for handling and for the design of crystallization experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉KO₂ | [4] |

| Molecular Weight | 140.22 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | >200 °C | [4] |

| CAS Number | 19455-23-3 | [4] |

| Hygroscopicity | Hygroscopic | [5] |

Experimental Protocols

The determination of the crystal structure of this compound necessitates a multi-step experimental approach, beginning with its synthesis and culminating in the refinement of X-ray diffraction data.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the neutralization of pivalic acid with potassium hydroxide.[6]

Materials:

-

Pivalic acid (C₅H₁₀O₂)

-

Potassium hydroxide (KOH)

-

Ethanol (or another suitable solvent)

-

Deionized water

Procedure:

-

Dissolve a known quantity of pivalic acid in a minimal amount of ethanol in a reaction flask.

-

In a separate beaker, prepare a stoichiometric equivalent solution of potassium hydroxide in deionized water.

-

Slowly add the potassium hydroxide solution to the pivalic acid solution while stirring continuously. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is crude this compound, which can be further purified by recrystallization.

Crystallization

Obtaining single crystals of sufficient quality is the most critical and often the most challenging step in crystal structure determination.[1][7] Several techniques can be employed for the crystallization of small molecules like this compound.

Common Crystallization Techniques: [1][8][9]

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent is prepared. The container is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals.

-

Vapor Diffusion: A concentrated solution of this compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization.

The choice of solvent is crucial and often requires screening a variety of options to find conditions that yield high-quality single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the definitive three-dimensional structure can be determined using single-crystal X-ray diffraction.[10][11]

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation), a goniometer for crystal mounting and rotation, and a detector.[12]

Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality is carefully selected under a microscope and mounted on a goniometer head.[10][11]

-

Data Collection: The mounted crystal is placed in the X-ray beam and rotated. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots that is recorded by the detector.[10][13] A complete dataset is collected by rotating the crystal through a range of angles.

-

Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[14] The "phase problem" is then solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15][16] This iterative process results in a final, accurate crystal structure.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

This comprehensive guide provides the necessary theoretical and practical framework for researchers to successfully determine the crystal structure of this compound. The elucidation of its solid-state structure will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in synthetic and materials science.

References

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. Buy this compound | 19455-23-3 [smolecule.com]

- 4. This compound | 19455-23-3 | FP168035 | Biosynth [biosynth.com]

- 5. This compound | CAS 19455-23-3 | High-Purity [benchchem.com]

- 6. This compound [chembk.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. unifr.ch [unifr.ch]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. fiveable.me [fiveable.me]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. neutrons.ornl.gov [neutrons.ornl.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hygroscopic Nature of Potassium Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium pivalate (Potassium 2,2-dimethylpropanoate) is a salt increasingly utilized as a reagent and catalyst in organic synthesis and as an intermediate in the pharmaceutical industry.[1] Its physical properties, particularly its interaction with atmospheric moisture, are critical for handling, storage, and process development. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, a property that influences its stability, handling, and application. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining such properties, enabling researchers to conduct their own assessments. Detailed experimental protocols for Dynamic Vapor Sorption (DVS) analysis and the saturated salt slurry method are provided, along with guidance on data interpretation and best practices for the management of this hygroscopic material.

Introduction to this compound

This compound, the potassium salt of pivalic acid, is a white to almost white crystalline powder.[2] It is recognized for its utility as a base in various chemical reactions, including palladium-catalyzed cross-coupling reactions like the Miyaura borylation.[2] Its sterically hindered tert-butyl group contributes to its unique reactivity and selectivity.[2]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 19455-23-3 |

| Molecular Formula | C₅H₉KO₂ |

| Molecular Weight | 140.22 g/mol |

| Appearance | White to almost white crystalline powder[2] |

| Melting Point | Approx. 200-300 °C[2] |

| Hygroscopicity | Classified as hygroscopic[2][3][4] |

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature.[3] This property is critical in the pharmaceutical sciences as the uptake of moisture can significantly impact the physicochemical stability of active pharmaceutical ingredients (APIs) and excipients. The interaction with water can lead to:

-

Physical Changes: Deliquescence (dissolving in absorbed water), changes in crystal structure, and alterations in flowability and compressibility.

-

Chemical Degradation: Hydrolysis or other moisture-mediated reactions that can reduce the potency and shelf-life of a drug substance.

Given that this compound is designated as hygroscopic, careful consideration of this property is essential for its effective use in research and drug development.[2][3][4]

Quantitative Assessment of Hygroscopicity

To quantitatively characterize the hygroscopic nature of a solid like this compound, a moisture sorption isotherm is generated. This graph plots the equilibrium moisture content of the material as a function of relative humidity (RH) at a constant temperature.[5][6] The shape of the isotherm provides insight into the mechanism of water uptake.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a modern, automated gravimetric technique that provides a precise and efficient way to measure moisture sorption isotherms.[1][2][7] The method involves subjecting a sample to a controlled flow of gas with a specific, varying relative humidity and measuring the resultant change in mass in real-time.[2][8]

-

Sample Preparation:

-

Accurately weigh 5-15 mg of this compound into a sample pan of a dynamic vapor sorption analyzer.[3]

-

It is crucial to handle the sample in a low-humidity environment (e.g., a glove box) to minimize premature moisture uptake.

-

-

Initial Drying (Pre-treatment):

-

Before the sorption analysis, the sample should be dried to establish a baseline dry mass.

-

This is typically achieved by exposing the sample to 0% RH at a modest temperature (e.g., 25°C or 40°C) within the DVS instrument until a constant weight is achieved ( dm/dt ≤ 0.002% min⁻¹).[4][9] Care must be taken to ensure that this drying step does not induce a change in the solid form of the material.[4]

-

-

Sorption Phase:

-

The relative humidity is increased in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.

-

At each step, the system holds the RH constant until the sample mass equilibrates (e.g., dm/dt ≤ 0.002% min⁻¹ for a period of 10 minutes). The mass uptake is recorded.

-

-

Desorption Phase:

-

Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH.

-

The mass loss at each step is recorded upon equilibration.

-

-

Data Analysis:

-

The percentage change in mass at each RH step is calculated relative to the initial dry mass.

-

The data is plotted as % mass change (y-axis) versus % RH (x-axis) to generate the sorption and desorption isotherms.

-

Hysteresis, the difference between the sorption and desorption curves, can provide information about the physical structure and porosity of the material.[8]

-

References

- 1. measurlabs.com [measurlabs.com]

- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. tainstruments.com [tainstruments.com]

- 5. qia.cz [qia.cz]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. mt.com [mt.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

A Comprehensive Technical Guide to the Thermal Stability of Potassium Pivalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability of potassium pivalate (also known as potassium 2,2-dimethylpropanoate). Understanding the thermal properties of this compound is critical for its application in various fields, including its use as a reagent in organic synthesis and its potential role in pharmaceutical development. This document compiles available data on its thermal decomposition, outlines relevant experimental protocols, and presents a plausible decomposition mechanism.

Executive Summary

This compound is a white crystalline solid with a melting point of approximately 200°C. It exhibits notable thermal stability, showing no significant mass loss at temperatures up to 440°C. The onset of significant decomposition occurs at temperatures exceeding 475°C. This stability is attributed to the strong ionic bond between the potassium cation and the pivalate anion, as well as the inherent stability of the branched-chain carboxylate structure. The primary thermal decomposition pathway is believed to be decarboxylation, yielding potassium carbonate and various organic fragments.

Quantitative Thermal Stability Data

The following table summarizes the key quantitative data available for the thermal stability of this compound. It is important to note that while general stability ranges have been reported, detailed graphical data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not widely available in the public domain.

| Parameter | Value | Source(s) |

| Melting Point | ~ 200 °C | [1] |

| Decomposition Onset (TGA) | Stable up to 440 °C (713 K) without significant mass loss. | [1] |

| Significant Mass Loss (TGA) | Occurs at temperatures exceeding 475 °C (748 K). | [1] |

| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Potassium oxides. | [2][3] |

Experimental Protocols for Thermal Analysis

While specific experimental parameters for the cited data are not available, this section provides detailed, generalized methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the study of this compound's thermal stability. These protocols are based on best practices for the analysis of organic salts.[4]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5–10 mg | To ensure a detectable mass change while minimizing thermal gradients within the sample. |

| Crucible | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | To prevent oxidative decomposition and allow for the study of the inherent thermal stability. |

| Flow Rate | 20–50 mL/min | To maintain a consistent inert environment and efficiently remove gaseous decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between the resolution of thermal events and the duration of the experiment. |

| Temperature Range | Ambient to 800 °C | This range is sufficient to observe dehydration (if any), melting, and complete decomposition of the organic salt. |

Differential Scanning Calorimetry (DSC)

DSC is utilized to identify and quantify thermal transitions such as melting and decomposition. It measures the heat flow to or from the sample as a function of temperature.

Methodology:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 2–5 mg | A smaller sample size enhances the resolution of thermal events. |

| Crucible | Hermetically sealed aluminum or platinum pans | To contain any volatile decomposition products and prevent contamination of the instrument. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | To prevent oxidative reactions. |

| Flow Rate | 20–50 mL/min | To ensure a consistent inert environment. |

| Heating Rate | 10 °C/min | To allow for direct comparison with TGA data. |

| Temperature Range | Ambient to 500 °C | This range is adequate to observe the melting point and the initial stages of decomposition. |

Visualizing Experimental and Logical Workflows

Generalized Thermal Analysis Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

References

Unveiling the Biological Activities of Potassium Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium pivalate, the potassium salt of pivalic acid, is a compound primarily recognized in the pharmaceutical sciences for its role as a component of certain prodrugs, designed to enhance their oral bioavailability. However, the metabolic fate of the pivalate moiety has significant biological implications, predominantly centered on its profound impact on carnitine homeostasis. This technical guide provides an in-depth exploration of the biological activities of this compound, with a primary focus on the mechanisms and consequences of pivalate-induced secondary carnitine deficiency. We will delve into the quantitative effects on carnitine levels, the downstream metabolic disturbances, and the detailed experimental protocols for investigating these phenomena. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and metabolic studies.

Introduction

Pivalic acid (2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid. Its potassium salt, this compound, is a stable, crystalline solid. The primary route of human exposure to pivalate is through the administration of pivaloyl-conjugated prodrugs, such as certain antibiotics (e.g., pivampicillin, pivmecillinam) and other therapeutic agents.[1] Upon absorption, these prodrugs are hydrolyzed, releasing the active drug and free pivalic acid. While the active drug exerts its therapeutic effect, the pivalate molecule enters a metabolic pathway that significantly perturbs carnitine metabolism, leading to a state of secondary carnitine deficiency.[2][3] This guide will elucidate the biochemical basis of this interaction and its physiological ramifications.

The Central Biological Activity: Induction of Secondary Carnitine Deficiency

The most well-documented and clinically significant biological activity of pivalate is its ability to induce secondary carnitine deficiency. Carnitine is an essential nutrient that plays a critical role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4]

Mechanism of Pivalate-Induced Carnitine Depletion

The depletion of carnitine by pivalate is a multi-step process that occurs primarily in the liver and other tissues:

-

Activation of Pivalic Acid: Pivalic acid is activated to its coenzyme A (CoA) thioester, pivaloyl-CoA, by acyl-CoA synthetases.[1]

-

Formation of Pivaloylcarnitine: Pivaloyl-CoA serves as a substrate for carnitine acyltransferases, which catalyze the transfer of the pivaloyl group to L-carnitine, forming pivaloylcarnitine.[5]

-

Excretion of Pivaloylcarnitine: Pivaloylcarnitine is a water-soluble compound that is readily excreted in the urine, leading to a net loss of carnitine from the body.[6]

This continuous depletion of the body's carnitine pool can lead to a systemic carnitine deficiency, affecting various tissues, including muscle, heart, and liver.[7]

Signaling and Metabolic Pathway

The metabolic pathway of pivalate-induced carnitine deficiency can be visualized as follows:

Quantitative Data on Pivalate-Induced Carnitine Deficiency

Numerous studies have quantified the impact of pivalate administration on carnitine levels in both animal models and humans. The following tables summarize key quantitative findings.

Table 1: Effects of Pivalate on Plasma and Tissue Carnitine Levels in Animal Models

| Species | Pivalate Compound & Dose | Duration | Tissue | Parameter | % Reduction (vs. Control) | Reference |

| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 1 week | Plasma | Free Carnitine | ~80% | [7] |

| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 1 week | Plasma | Total Carnitine | ~80% | [7] |

| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Liver | Free Carnitine | ~20-40% | [7][8] |

| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Heart | Free Carnitine | ~20-40% | [7][8] |

| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Muscle | Free Carnitine | ~20-40% | [7][8] |

| Rat | Sodium Pivalate (20 mmol/L in drinking water) | 4 weeks | Kidney | Free Carnitine | ~74% | [7] |

| Rat | Sodium Pivalate (0.3% of diet) | 4-8 weeks | Plasma, Heart, Liver, Muscle, Kidney | Total Carnitine | Significant reduction (P < 0.001) | [9] |

| Pig | Sodium Pivalate (30 mg/kg BW/day) | 28 days | Plasma | Free Carnitine | ~40-60% | [10][11] |

| Pig | Sodium Pivalate (30 mg/kg BW/day) | 28 days | Liver | Free Carnitine | ~40-60% | [10][11] |

| Pig | Sodium Pivalate (30 mg/kg BW/day) | 28 days | Skeletal Muscle | Free Carnitine | ~40-60% | [10][11] |

Table 2: Effects of Pivalate-Containing Antibiotics on Carnitine Levels in Humans

| Study Population | Pivalate-Containing Drug | Duration | Parameter | Observation | Reference |

| Children (n=17) | Pivmecillinam & Pivampicillin | > 1 year | Serum Free Carnitine | Reduced to <10% of reference value | [12] |

| Children (n=17) | Pivmecillinam & Pivampicillin | > 1 year | Muscle Free Carnitine | Reduced to <10% of reference value | [12] |

| Children (n=7) | Pivampicillin & Pivmecillinam (long-term) | Long-term | Serum Total Carnitine | Fell to 15% of pretreatment values | [3] |

| Pediatric Patients (n=22) | Pivalate-conjugated antibiotics | Variable | Serum Free Carnitine (C0) | Median: 1.31 µmol/L (Range: 0.25-19.66) | [13][14] |

| Pediatric Patients (n=22) | Pivalate-conjugated antibiotics | Variable | Serum Pivaloylcarnitine (C5) | Median: 3.23 µmol/L (Range: 0.43-11.92) | [13][14] |

Downstream Metabolic Consequences

The depletion of carnitine by pivalate has several significant downstream metabolic consequences, primarily related to impaired energy metabolism.

-

Impaired Fatty Acid Oxidation: With insufficient carnitine, the transport of long-chain fatty acids into the mitochondria is hampered, leading to a reduced rate of β-oxidation.[2] This can result in the accumulation of lipids in tissues such as the liver (hepatic steatosis).[15]

-

Hypoglycemia: During periods of fasting or increased energy demand, the body relies on fatty acid oxidation to spare glucose and for gluconeogenesis. Impaired fatty acid oxidation can lead to hypoglycemia.[13][14]

-

Reduced Ketogenesis: The liver produces ketone bodies from fatty acid oxidation during fasting, which serve as an alternative energy source for the brain and other tissues. Reduced fatty acid oxidation leads to decreased ketone body production (hypoketosis).[6][16]

-

Cardiac Dysfunction: The heart relies heavily on fatty acid oxidation for its energy needs. Chronic carnitine deficiency can lead to impaired cardiac function and, in severe cases, cardiomyopathy.[1][15]

-

Encephalopathy: In severe cases, particularly in individuals with underlying metabolic disorders, pivalate-induced carnitine deficiency can lead to encephalopathy, characterized by altered mental status and neurological symptoms.[13][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activities of pivalate.

Quantification of Carnitine and Acylcarnitines by LC-MS/MS

This is the gold standard method for accurately measuring free carnitine and various acylcarnitine species in biological samples.[17][18]

-

Sample Preparation (Serum/Plasma):

-

To a 100 µL aliquot of serum or plasma, add an internal standard solution containing a known concentration of isotopically labeled carnitine (e.g., d3-carnitine).

-

For total carnitine measurement, add 50 µL of 1 M KOH and incubate at 65°C for 15 minutes to hydrolyze acylcarnitines to free carnitine. Neutralize with 50 µL of 1 M HCl.[19]

-

For free carnitine and acylcarnitine profiling, omit the hydrolysis step.

-

Precipitate proteins by adding 200 µL of acetonitrile containing 0.1% formic acid.

-

Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Employ a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar carnitine and acylcarnitine compounds.[19]

-

The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Quantification is achieved using multiple reaction monitoring (MRM), monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Measurement of Fatty Acid Oxidation (FAO) Rate

This assay measures the capacity of cells or tissues to oxidize fatty acids.[20][21]

-

Principle: Tissues or cells are incubated with a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid). The rate of FAO is determined by measuring the amount of radiolabeled acid-soluble metabolites (ASMs) and/or ¹⁴CO₂ produced.

-

Procedure for Cultured Cells:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Prepare the reaction medium containing BSA-conjugated [1-¹⁴C]palmitic acid.

-

Wash the cells and add the reaction medium.

-

Incubate at 37°C for a defined period (e.g., 2 hours).

-

To capture ¹⁴CO₂, a filter paper soaked in a CO₂ trapping agent can be placed in the well.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Collect the medium and the cell lysate.

-

Separate the ASMs from the unoxidized palmitate by precipitation and centrifugation.

-

Measure the radioactivity in the ASM fraction and the CO₂ trap using a scintillation counter.

-

Normalize the results to the protein content of the cells.

-

Quantification of Ketone Bodies

Blood ketone levels (β-hydroxybutyrate and acetoacetate) can be measured to assess the impact of pivalate on ketogenesis.[22][23]

-

Method:

-

Collect a blood sample (serum or plasma).

-

Use a commercially available enzymatic assay kit for the quantitative determination of β-hydroxybutyrate. These kits are often based on the oxidation of β-hydroxybutyrate to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH.

-

The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the β-hydroxybutyrate concentration.

-

Alternatively, point-of-care ketone meters that measure β-hydroxybutyrate in a small drop of blood are available.[24]

-

Analysis of Urinary Organic Acids by GC-MS

This method is used to identify and quantify organic acids in urine, including pivaloylcarnitine (which can be detected as pivalic acid after hydrolysis) and other metabolic markers.[4][25]

-

Sample Preparation:

-

To a urine sample, add an internal standard (e.g., a non-endogenous organic acid).

-

Perform a liquid-liquid extraction of the organic acids into an organic solvent (e.g., ethyl acetate) under acidic conditions.

-

Evaporate the organic solvent to dryness.

-

Derivatize the organic acids to make them volatile for gas chromatography (e.g., using a silylating agent like BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The organic acids are separated on a capillary column.

-

The mass spectrometer is used to identify and quantify the individual organic acids based on their mass spectra and retention times.

-

Other Potential Biological Activities

While the primary focus of research on pivalate has been its effect on carnitine metabolism, some studies have suggested other potential biological activities, although the evidence is less extensive.

-

Neuroprotective Properties: A few sources mention potential neuroprotective properties of this compound, but detailed studies and mechanistic data are currently lacking in the public domain. This remains an area for future investigation.

Conclusion and Future Directions

The primary and most significant biological activity of this compound is the induction of secondary carnitine deficiency through the formation and excretion of pivaloylcarnitine. This can lead to profound metabolic disturbances, including impaired fatty acid oxidation, hypoglycemia, and reduced ketogenesis, with potential clinical consequences for cardiac and neurological function. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying these effects.

Future research should focus on further elucidating the long-term consequences of pivalate exposure, particularly in vulnerable populations. Additionally, the potential for other biological activities, such as neuroprotection, warrants further investigation to fully understand the pharmacological and toxicological profile of this compound. A deeper understanding of these mechanisms is crucial for the safe and effective development and use of pivalate-containing prodrugs.

References

- 1. A short-term high-dose administration of sodium pivalate impairs pyruvate metabolism without affecting cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid oxidation and cardiac function in the sodium pivalate model of secondary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Pivaloylcarnitine (HMDB0041993) [hmdb.ca]

- 6. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Pivalate affects carnitine status but causes no severe metabolic changes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of various levels of supplementation with sodium pivalate on tissue carnitine concentrations and urinary excretion of carnitine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Features of Carnitine Deficiency Secondary to Pivalate-Conjugated Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]

- 15. Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bevital.no [bevital.no]